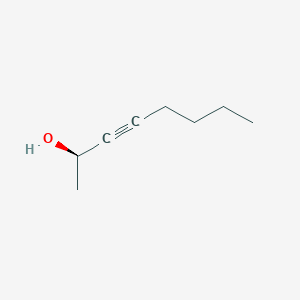
(2R)-Oct-3-YN-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Oct-3-YN-2-OL is an organic compound with a unique structure characterized by an alkyne group and a hydroxyl group. This compound is chiral, meaning it has a non-superimposable mirror image, which can result in different biological activities for each enantiomer. The presence of both an alkyne and a hydroxyl group makes it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Oct-3-YN-2-OL typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric reduction of a propargylic ketone using a chiral catalyst. This reaction can be carried out under mild conditions, often at room temperature, using hydrogen gas and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the preparation of the propargylic ketone precursor, followed by its reduction in the presence of a chiral catalyst. The use of continuous flow technology allows for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
科学研究应用
(2R)-Oct-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can lead to different pharmacological effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-Oct-3-YN-2-OL depends on its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways. The specific pathways involved would depend on the biological context in which the compound is used.
相似化合物的比较
(2S)-Oct-3-YN-2-OL: The enantiomer of (2R)-Oct-3-YN-2-OL, which may have different biological activities.
Oct-3-YN-2-OL: The racemic mixture containing both (2R) and (2S) enantiomers.
Oct-3-YN-2-ONE: The corresponding ketone, which lacks the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an alkyne and a hydroxyl group. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
77889-05-5 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
(2R)-oct-3-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-5H2,1-2H3/t8-/m1/s1 |
InChI 键 |
RRRODBVLAIUQDT-MRVPVSSYSA-N |
手性 SMILES |
CCCCC#C[C@@H](C)O |
规范 SMILES |
CCCCC#CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


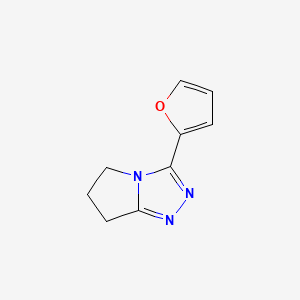

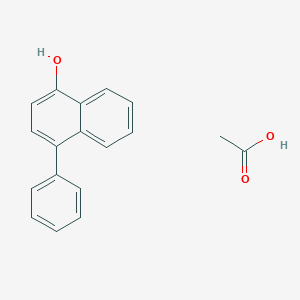
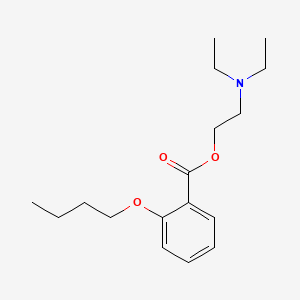

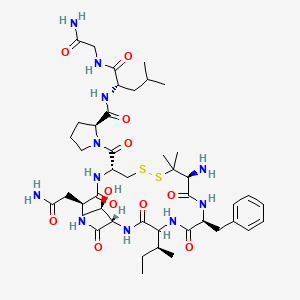
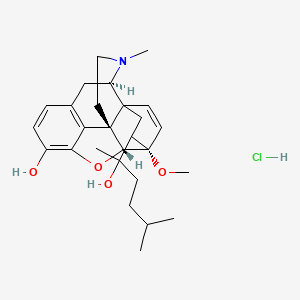
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)
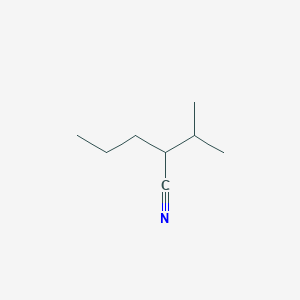
![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)
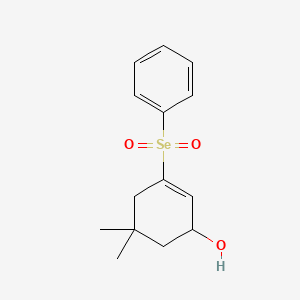
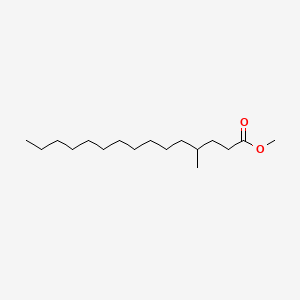

![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
